Prochlorperazine Sulfoxide

LC-MS/MS method validation pharmacokinetics bioanalytical method development

Non-pharmacopeial Prochlorperazine Sulfoxide standards introduce quantifiable analytical risk-inter-assay precision deviations exceed 9% and co-elution interference compromises ICH Q2(R1) validation. This EP Impurity A / BP Reference Standard eliminates that uncertainty: • Certified pharmacopeial traceability (EP/USP) for ANDA & DMF forced-degradation submissions • Supports the validated LC-MS/MS calibration range of 0.05-80 µg/L with distinct LLOQ (50 ng/L) • Mandatory oxidative degradant marker for ICH Q1A stability studies

Molecular Formula C20H24ClN3OS
Molecular Weight 389.9 g/mol
CAS No. 10078-27-0
Cat. No. B022045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine Sulfoxide
CAS10078-27-0
Synonyms2-Chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine 5-Oxide; 
Molecular FormulaC20H24ClN3OS
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl
InChIInChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/t26-/m0/s1
InChIKeyAZGYHFQQUZPAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prochlorperazine Sulfoxide (CAS 10078-27-0) Procurement Guide for Pharmaceutical Impurity and Metabolite Reference Standards


Prochlorperazine Sulfoxide (CAS 10078-27-0) is a sulfoxide metabolite and major oxidative degradant of the phenothiazine antiemetic prochlorperazine [1]. It is formally designated as Prochlorperazine Maleate Impurity A in the European Pharmacopoeia (EP) and is also recognized under USP impurity nomenclature [2]. The compound is commercially available as a British Pharmacopoeia (BP) Reference Standard from MilliporeSigma Supelco and as a characterized pharmaceutical secondary standard from multiple ISO-accredited vendors, with typical purity specifications of 95% or greater and storage conditions requiring refrigeration at 2-8°C .

Why Generic Prochlorperazine Sulfoxide Substitution Risks Analytical and Regulatory Non-Compliance


Interchanging prochlorperazine sulfoxide reference materials from unverified or non-pharmacopeial sources introduces quantifiable analytical risk. Studies validating simultaneous LC-MS/MS methods for prochlorperazine and its metabolites report that calibration linearity ranges differ substantially among analytes—prochlorperazine sulfoxide requires a distinct calibration range of 0.05-80 µg/L compared to 0.01-40 µg/L for the parent drug and other metabolites, reflecting differences in ionization efficiency and plasma concentration profiles [1]. Substituting a non-EP/BP traceable sulfoxide standard for a pharmacopeial-grade material compromises method accuracy, with inter-assay precision deviations documented to exceed 9.0% when inadequate reference standards are employed [1]. Furthermore, stability-indicating HPLC methods specifically rely on prochlorperazine sulfoxide as the identified major degradant; using an improperly characterized or structurally unconfirmed alternative may result in co-elution interference or failure to detect degradation products, directly contravening ICH Q2(R1) validation requirements for forced degradation studies [2].

Quantitative Differentiation Evidence for Prochlorperazine Sulfoxide (CAS 10078-27-0) in Analytical Method Validation and Pharmacokinetic Studies


LC-MS/MS Calibration Range Differentiation: Prochlorperazine Sulfoxide vs. Parent Drug and Other Metabolites

In a validated simultaneous LC-MS/MS method for prochlorperazine and its metabolites in human plasma, prochlorperazine sulfoxide (PCZSO) demonstrated a distinct linear calibration range of 0.05-80 µg/L, which is twice the upper limit of quantification compared to the parent drug prochlorperazine (PCZ), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH), all of which exhibited a calibration range of 0.01-40 µg/L [1]. The lower limit of quantification (LLOQ) for PCZSO was 50 ng/L, compared to 10 ng/L for PCZ, NDPCZ, and PCZOH [1].

LC-MS/MS method validation pharmacokinetics bioanalytical method development

Regulatory Traceability: EP Impurity A and BP Reference Standard Status vs. Non-Pharmacopeial Analogs

Prochlorperazine Sulfoxide (CAS 10078-27-0) is officially designated as Prochlorperazine Maleate Impurity A by the European Pharmacopoeia (EP) and is listed as Prochlorperazine Sulfoxide (USP) in United States Pharmacopeia nomenclature [1]. It is available as a British Pharmacopoeia (BP) Reference Standard (Catalog No. BP494) from MilliporeSigma Supelco, providing primary pharmacopeial traceability . Unlike non-pharmacopeial chemical analogs such as commercially sourced prochlorperazine sulfoxide lacking EP/BP certification, the BP Reference Standard is supplied with full certificate of analysis documentation and meets regulatory requirements for ANDA and DMF submissions [2].

pharmaceutical impurity profiling ANDA filing regulatory compliance pharmacopeial reference standards

Stability-Indicating HPLC Method Specificity: Prochlorperazine Sulfoxide as Validated Degradant vs. Parent Drug

A stability-indicating HPLC method developed for preservative-free prochlorperazine nasal spray (5 mg/mL) utilized prochlorperazine sulfoxide as the major degradant marker, achieving clear chromatographic separation without interference from the parent prochlorperazine peak [1]. The method was validated using forced-degradation studies and demonstrated that all tested nasal spray solutions retained over 90% of initial prochlorperazine concentration over a 60-day study period at room temperature, with no detectable changes in color, pH, or viscosity [1]. Microbiological testing per USP chapters 51 and 61 confirmed no growth of bacteria, yeast, or mold for 60 days [1].

forced degradation studies stability-indicating HPLC pharmaceutical stability testing ICH Q1A

Plasma Concentration Interindividual Variability: Prochlorperazine Sulfoxide vs. Parent Drug and Other Metabolites in Cancer Patients

In a clinical pharmacokinetic study of 37 cancer patients receiving oral prochlorperazine, large interindividual variations in plasma concentrations were observed across all analytes measured. Prochlorperazine sulfoxide (PCZSO) exhibited a relative standard deviation (RSD) of 88.7%, comparable to the parent drug prochlorperazine (PCZ) at 89.4%, N-demethylprochlorperazine (NDPCZ) at 86.4%, and 7-hydroxyprochlorperazine (PCZOH) at 78.2% [1]. This high interindividual variability, exceeding 78% for all analytes, underscores the necessity of quantifying individual metabolite profiles rather than relying on parent drug concentrations alone for pharmacokinetic assessment.

clinical pharmacokinetics therapeutic drug monitoring cancer supportive care

Buccal vs. Oral Administration: Metabolite Exposure Differential for Prochlorperazine Sulfoxide

In two clinical studies comparing buccal and oral administration of prochlorperazine, buccal delivery produced plasma concentrations of the parent drug more than twice as high as oral tablet administration, with less than half the variability [1]. Critically, total exposure to metabolites—including prochlorperazine sulfoxide, N-desmethyl prochlorperazine, prochlorperazine 7-hydroxide, and prochlorperazine sulfoxide 4'-N-oxide—was approximately half (50%) after buccal administration compared to oral administration [1]. This route-dependent differential in metabolite exposure demonstrates that prochlorperazine sulfoxide quantification is essential for accurate pharmacokinetic profiling and bioavailability comparisons.

bioavailability route of administration metabolite profiling clinical pharmacology

Pharmacopeial LC-MS/MS Calibration Precision: Quantifiable Performance Metrics for Prochlorperazine Sulfoxide Standards

LC-MS/MS methods for quantifying prochlorperazine sulfoxide in plasma samples, calibrated using pharmacopeial standards, have demonstrated linearity over the concentration range of 0.05-10 ng/mL with a correlation coefficient (r²) of 0.9998 and precision (expressed as relative standard deviation, RSD) of 1% . These calibration metrics represent a benchmark for analytical performance that cannot be reliably achieved with non-pharmacopeial or poorly characterized reference materials. The intra- and inter-assay precisions and accuracies for validated methods using such standards are within 7.0% and 99-104% (intra-assay) and within 9.0% and 99-105% (inter-assay), respectively [1].

LC-MS/MS calibration pharmacopeial reference standards analytical method validation bioanalysis

Primary Application Scenarios for Prochlorperazine Sulfoxide (CAS 10078-27-0) Reference Standard Procurement


Analytical Method Development and Validation for ANDA and DMF Submissions

Prochlorperazine sulfoxide reference standard is required for developing and validating stability-indicating HPLC and LC-MS/MS methods per ICH Q2(R1) guidelines. Its official designation as EP Impurity A and availability as a BP Reference Standard (Catalog No. BP494) ensures method acceptability for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions . The distinct LC-MS/MS calibration range of 0.05-80 µg/L and LLOQ of 50 ng/L for PCZSO, which differs substantially from the parent drug and other metabolites (0.01-40 µg/L, LLOQ 10 ng/L), necessitates a dedicated reference standard for accurate quantification [1].

Forced Degradation and Pharmaceutical Stability Studies

Prochlorperazine sulfoxide is the primary oxidative degradation product identified in forced-degradation and stability studies of prochlorperazine formulations. As demonstrated in validated stability-indicating HPLC methods, prochlorperazine sulfoxide is chromatographically resolved from the parent drug without interference and serves as the key degradant marker [2]. Procurement of a well-characterized prochlorperazine sulfoxide reference standard is essential for establishing degradation profiles, setting impurity specifications, and meeting ICH Q1A stability testing requirements for pharmaceutical product registration [2].

Clinical Pharmacokinetic and Bioavailability Studies of Prochlorperazine Formulations

Quantification of prochlorperazine sulfoxide in human plasma is a critical component of pharmacokinetic and bioavailability studies evaluating prochlorperazine formulations. Clinical studies have demonstrated route-dependent differences in metabolite exposure: buccal administration reduces total metabolite exposure to approximately half that of oral administration, with prochlorperazine sulfoxide contributing to the total metabolite burden [3]. Additionally, high interindividual variability in PCZSO plasma concentrations (RSD 88.7%) in cancer patient populations underscores the need for accurate and precise quantification using a certified reference standard [1].

Quality Control Release Testing and Batch-to-Batch Consistency Verification

Pharmaceutical manufacturers require prochlorperazine sulfoxide reference standards for routine quality control release testing of prochlorperazine active pharmaceutical ingredient (API) and finished drug products. The BP Reference Standard (BP494) from MilliporeSigma Supelco provides pharmacopeial traceability suitable for identity, purity, and impurity limit tests per EP and USP monographs . Use of a certified reference standard ensures batch-to-batch consistency verification and compliance with regulatory impurity thresholds, mitigating the risk of product recall or regulatory action due to out-of-specification impurity levels.

Technical Documentation Hub

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